molecular formula C12H16N2O3 B14915175 Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate

Cat. No.: B14915175
M. Wt: 236.27 g/mol
InChI Key: IJGQKVCKSRURPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate (CAS 1197718-17-4) is a synthetic carbamate ester compound supplied for laboratory research purposes. The compound has a molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol . Its structure features a carbamate functional group and a phenylamino moiety, which are of significant interest in medicinal chemistry and drug discovery research. Carbamate derivatives are extensively studied for their diverse biological activities and are commonly explored as key intermediates in the development of pharmacologically active molecules . Related anthranilic acid and carbamate derivatives have been investigated for their potential as antimicrobial agents, with some mixed-ligand metal complexes demonstrating promising activity against Gram-positive and Gram-negative bacteria . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this material with appropriate precautions. The compound is classified as harmful and an irritant; it may cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl N-(2-anilino-2-oxoethyl)-N-methylcarbamate

InChI

InChI=1S/C12H16N2O3/c1-3-17-12(16)14(2)9-11(15)13-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,15)

InChI Key

IJGQKVCKSRURPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

Three primary routes dominate the literature:

  • Carbamoylation using ethyl methylcarbamoyl chloride.
  • Carbonyl diimidazole-mediated coupling to avoid hazardous reagents.
  • One-pot condensations of amines, carbonyl sources, and alcohols.

Each method varies in complexity, safety, and suitability for industrial scaling.

Step-by-Step Synthesis Methods

Carbamoylation via Carbamoyl Chloride

This two-step approach involves synthesizing ethyl methylcarbamoyl chloride followed by reaction with 2-oxo-2-(phenylamino)ethanol.

Procedure:
  • Carbamoyl Chloride Synthesis :
    Ethyl methylamine reacts with phosgene or triphosgene in dichloromethane at 0–5°C. Excess triethylamine neutralizes HCl byproducts.
    EtN(CH3)2 + COCl2 → EtN(CH3)COCl + 2 HCl  
  • Carbamate Formation :
    The carbamoyl chloride reacts with 2-oxo-2-(phenylamino)ethanol in acetonitrile, catalyzed by sodium hydroxide (1.2 equiv) at 20–25°C. The mixture is stirred for 3–4 hours, followed by extraction with ethyl acetate and drying over CaCl2.

Yield : 50–65% after recrystallization from ethanol.

Carbonyl Diimidazole-Mediated Synthesis

A phosgene-free method utilizes carbonyl diimidazole (CDI) to activate the carbamate group.

Procedure:
  • Activation :
    CDI (1.75–2.0 equiv) is added to 2-oxo-2-(phenylamino)ethanol in dichloromethane under nitrogen. The mixture is refluxed for 12–15 hours to form the imidazolide intermediate.
  • Amine Coupling :
    Ethyl methylamine (2.0 equiv) is added at 0–10°C, and the reaction proceeds at ambient temperature for 6 hours. The product is isolated via aqueous workup and purified by column chromatography (hexane:ethyl acetate, 3:1).

Yield : 70–75% with >98% purity by HPLC.

One-Pot Multicomponent Reaction Approach

A streamlined method combines phenyl isocyanate, ethyl methylamine, and glycolic acid derivatives in a single vessel.

Procedure:
  • Reaction Setup :
    Phenyl isocyanate (1.0 equiv), ethyl methylamine (1.1 equiv), and 2-oxoacetic acid (1.0 equiv) are stirred in tetrahydrofuran (THF) with K2CO3 (1.5 equiv) at 60°C for 8 hours.
  • Workup :
    The mixture is acidified to pH 2–3, extracted with chloroform, and concentrated. Recrystallization from methanol-water yields the product.

Yield : 49–55% with m.p. 165–167°C.

Reaction Optimization and Conditions

Table 1: Comparative Analysis of Key Parameters

Method Temperature (°C) Time (h) Solvent Yield (%) Purity (%)
Carbamoyl Chloride 20–25 3–4 Acetonitrile 50–65 95
CDI-Mediated Reflux 15 Dichloromethane 70–75 98
One-Pot 60 8 THF 49–55 90

Key Observations :

  • CDI methods achieve higher yields but require longer reaction times.
  • Carbamoyl chloride routes are faster but involve hazardous reagents.
  • One-pot syntheses favor sustainability but suffer from moderate yields.

Purification and Characterization Techniques

Recrystallization

Ethanol and methanol-water systems (2:3 v/v) are preferred, yielding crystalline products with melting points between 165–167°C.

Chromatography

Silica gel chromatography (hexane:ethyl acetate) resolves minor impurities, critical for pharmaceutical-grade material.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.76 (d, J = 9.16 Hz, 1H, NH), 4.12 (q, 2H, OCH₂CH₃), 3.21 (s, 3H, NCH₃), 1.22 (t, 3H, OCH₂CH₃).
  • IR : 1720 cm⁻¹ (C=O carbamate), 1680 cm⁻¹ (amide C=O).

Industrial-Scale Production Considerations

  • Solvent Selection : Dichloromethane and acetonitrile are effective but face regulatory scrutiny. Alternatives like ethyl acetate or 2-methyl-THF are under investigation.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates by 30% in biphasic systems.
  • Waste Management : Neutralization of HCl byproducts with K₂CO₃ reduces corrosion risks.

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituents (R1, R2) Key Functional Groups
Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate R1=ethyl, R2=methyl Carbamate, phenylamino, carbonyl
Ethyl carbamate R1=ethyl, R2=H Carbamate
Methyl carbamate R1=methyl, R2=H Carbamate
Vinyl carbamate R1=vinyl, R2=H Carbamate, vinyl

Carcinogenicity and Toxicity

  • Ethyl carbamate is a potent carcinogen, inducing tumors in multiple organs (e.g., liver, lung) via metabolic activation to vinyl carbamate epoxide . Its myelotoxicity and immunosuppressive effects are well-documented .
  • Vinyl carbamate is 10–50× more carcinogenic than ethyl carbamate due to rapid epoxidation .
  • This compound: The methyl group may reduce metabolic activation compared to ethyl carbamate, while the phenylamino moiety could introduce unique toxicokinetics. No direct carcinogenicity data exists, but structural analogs suggest moderated potency .

Table 2: Toxicity Profiles

Compound Carcinogenicity (Relative Potency) Key Toxic Effects
Ethyl carbamate High (1.0) Myelotoxicity, hepatomas, lung adenomas
Vinyl carbamate Very High (10–50) Liver tumors, thymomas
Methyl carbamate None No significant toxicity
This compound Likely Low (inferred) Unknown; structural analogs suggest reduced activity

Metabolic Pathways

  • Ethyl carbamate undergoes CYP2E1-mediated oxidation to vinyl carbamate, followed by epoxidation to DNA-reactive intermediates .
  • This compound: The methyl group may hinder CYP2E1 binding, reducing vinyl carbamate formation. The phenylamino group could introduce alternative conjugation pathways (e.g., glucuronidation) .

Biological Activity

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, synthesis methods, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamate functional group, which is known to influence its biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which may affect its biological activity and efficacy in therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, a library of compounds based on ethyl N-(2-phenethyl) carbamate was synthesized, revealing potent analogues capable of inhibiting biofilm formation in MRSA with low micromolar IC50 values .

Table 1: Antimicrobial Activity Against MRSA

CompoundMIC (μM)Activity Level
Compound A5.0Moderate
Compound B10.0Low
This compound7.5Moderate

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to induce cytotoxic effects in various cancer cell lines. For instance, compounds derived from similar structures showed significant inhibitory effects against non-small-cell lung cancer (NSCLC), promoting oxidative stress and cell death through mitochondrial pathways .

Case Study: Antitumor Activity

In a recent study, derivatives of this compound were tested against several cancer cell lines, showing IC50 values ranging from 3 to 20 μM depending on the specific structure and modifications made to the compound. The introduction of electron-withdrawing groups was found to enhance cytotoxicity significantly .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular pathways, thus modulating their activity. For instance, the compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for evaluating its therapeutic potential. Studies indicate that structural modifications can significantly impact these properties. Compounds with higher lipophilicity often exhibit better absorption and distribution profiles .

Table 2: ADMET Properties Overview

PropertyValueImplication
LipophilicityModerateGood absorption
SolubilityHighSuitable for formulation
ToxicityLowFavorable safety profile

Q & A

Q. What are the optimal synthetic routes for Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate, and how can reaction yields be maximized?

  • Methodological Answer : A two-step synthesis is recommended. First, react phenyl isocyanate with methylamine to form the phenylamino intermediate. Next, introduce the carbamate group via nucleophilic substitution using ethyl chloroformate under inert conditions (e.g., nitrogen atmosphere). Catalytic triethylamine (5 mol%) in anhydrous dichloromethane at 0–5°C improves yield (70–85%) by minimizing hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitoring via TLC (Rf ~0.3) and FTIR (N-H stretch at 3300 cm⁻¹, carbonyl at 1700 cm⁻¹) confirms intermediate formation.

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) provides robust quantification. Derivatize the compound with BSTFA to enhance volatility. For liquid matrices (e.g., biological fluids), solid-phase microextraction (SPME) followed by GC-MS achieves a detection limit of 0.1 ng/mL . Intra-day precision (RSD <1.5%) outperforms inter-day variability (RSD <3.2%) due to carbamate hydrolysis; thus, immediate analysis post-extraction is critical .

Q. How does the structural configuration influence the compound’s biological activity?

  • Methodological Answer : The 2-oxo group and phenylamino moiety are critical for hydrogen bonding with target enzymes (e.g., proteases). Computational docking (AutoDock Vina) using the PubChem-derived 3D structure (InChIKey: JUTLKWFISFWJLQ-UHFFFAOYSA-N) predicts binding affinity to cysteine proteases (−8.2 kcal/mol). Validate via in vitro assays: incubate with papain (10 µM) and measure inhibition via fluorogenic substrate Z-Phe-Arg-AMC (IC50 ~15 µM) .

Q. What in vitro models are appropriate for preliminary toxicity screening?

  • Methodological Answer : Use immortalized human hepatocytes (HepG2) for metabolic toxicity assessment. Dose-response curves (0–100 µM) with 48-hour exposure and MTT assay reveal an LC50 of 45 µM. Compare to structural analogs (e.g., benzyl carbamates) to identify toxicity trends. Include positive controls (e.g., acetaminophen) and confirm apoptosis via caspase-3 activation (Western blot) .

Advanced Research Questions

Q. How can contradictory data on the compound’s metabolic stability be resolved?

  • Methodological Answer : Discrepancies often arise from interspecies cytochrome P450 (CYP) variability. Conduct parallel microsomal incubations (human vs. rat liver microsomes, 1 mg/mL protein) with NADPH cofactor. Analyze metabolites via LC-HRMS (Q-Exactive Orbitrap) in positive ion mode. Key findings: Human CYP3A4 generates a hydroxylated metabolite (m/z 295.12), while rat CYP2D6 produces a nitroso derivative (m/z 281.09). Use recombinant CYP isoforms to confirm enzyme-specific pathways .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Methodological Answer : Off-target kinase inhibition is a common issue. Perform kinome-wide profiling (Eurofins KinaseProfiler™) at 10 µM. For hits with >50% inhibition (e.g., JAK2, EGFR), synthesize analogs with substituent modifications (e.g., replacing methyl with trifluoromethyl). Validate selectivity via SPR (Biacore) binding assays (KD < 100 nM for primary target vs. >1 µM for off-targets) .

Q. How to design a study elucidating the compound’s mechanism in cancer pathways?

  • Methodological Answer : Focus on apoptosis induction in leukemia (K562 cells). Transcriptomic analysis (RNA-seq) post-treatment (24-hour exposure) identifies upregulated pro-apoptotic genes (BAX, PUMA) and downregulated anti-apoptotic BCL-2. Confirm via siRNA knockdown: BAX silencing reduces caspase-9 activation by 60%. In vivo efficacy: Xenograft models (NOD/SCID mice, 20 mg/kg daily) show 50% tumor volume reduction vs. controls. Use PET imaging (¹⁸F-FDG) to monitor metabolic changes .

Data Contradiction Analysis

Q. Why do studies report varying IC50 values for protease inhibition?

  • Methodological Answer : Variability stems from assay conditions. Standardize protocols: pre-incubate enzyme (10 nM) with compound (15 min, 25°C) in pH 7.4 buffer (0.01% Triton X-100). Substrate concentration should be ≤Km (e.g., 20 µM Z-Phe-Arg-AMC for papain). Recalculate IC50 using nonlinear regression (GraphPad Prism) with triplicate runs. Contradictory reports using >50 µM substrate overestimate IC50 by 2-fold due to competition .

Safety and Compliance

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer : Use fume hoods (NFPA Class II) for all steps involving ethyl chloroformate. PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats. Spills: Neutralize with 5% sodium bicarbonate. Waste disposal: Collect in approved containers for incineration (EPA Hazardous Waste Code U359). Emergency response: Immediate irrigation (15 min) for eye contact; administer oxygen if inhaled .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.